
6-(Difluoromethyl)pyridin-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the reaction of 2,6-dichloropyridine with potassium fluoride (KF) in the presence of a phase-transfer catalyst such as 18-crown-6 in sulfolane. This reaction yields 2,6-difluoropyridine, which can then be further modified to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the precursor can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(difluoromethyl)pyridin-2-one, while reduction of the difluoromethyl group can produce 6-methylpyridin-2-ol.
Applications De Recherche Scientifique
6-(Difluoromethyl)pyridin-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
- 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
- 6-(Methoxymethyl)-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
Uniqueness
6-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both the difluoromethyl and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, which can be advantageous in various applications .
Propriétés
Formule moléculaire |
C6H6ClF2NO |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
6-(difluoromethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3,6H,(H,9,10);1H |
Clé InChI |
VZVRKFJTMOCKII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



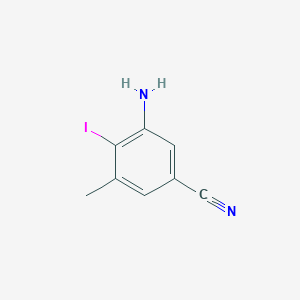
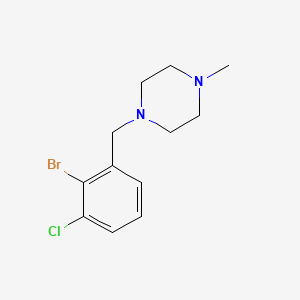
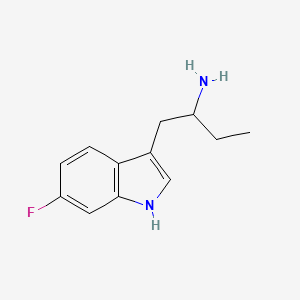
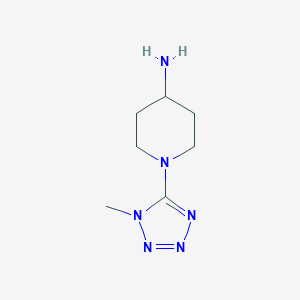
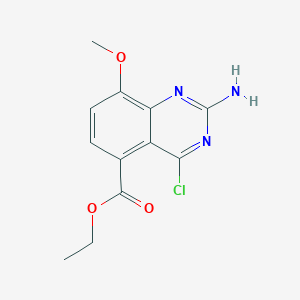
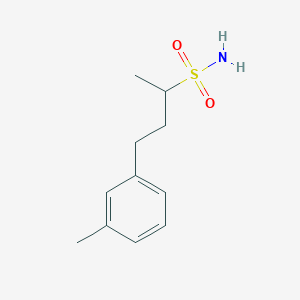
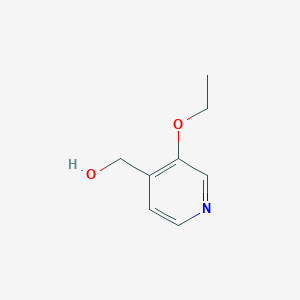


![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
